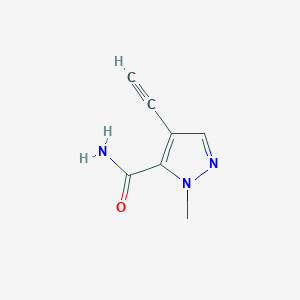

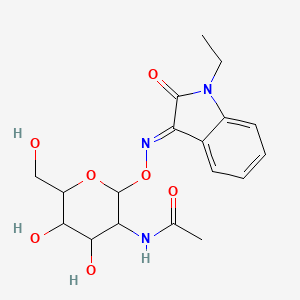

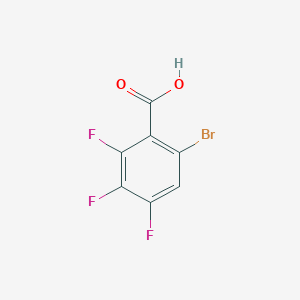

4-Ethynyl-2-methylpyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazole-4-carboxamides are a class of compounds that have been studied for their potential as fungicides . They are characterized by a pyrazole ring, which is a five-membered ring with two nitrogen atoms, attached to a carboxamide group .

Synthesis Analysis

The synthesis of pyrazole-4-carboxamides involves the design and creation of novel compounds, with their structures characterized by 1H NMR, 13C NMR, and HRMS .

Molecular Structure Analysis

Pyrazole-4-carboxamides have a diverse structure, but their essential common feature consists of three parts: the amide bond, the five- or six-membered ring systems attached to the carbonyl of the amide bond, and the amino group on the side of the amide bond .

Chemical Reactions Analysis

In the context of fungicides, pyrazole-4-carboxamides can inhibit the energy synthesis of pathogens by targeting succinate dehydrogenase (SDH) to inhibit mitochondrial electron transfer between succinate and ubiquinone .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- Novel pyrazolopyrimidines derivatives were synthesized for their potential anticancer and anti-5-lipoxygenase activities, showcasing the versatility of pyrazole derivatives in medicinal chemistry (Rahmouni et al., 2016).

Antidepressant Discovery

- A study focused on the design and synthesis of 3-ethoxyquinoxalin-2-carboxamides, revealing the potential of structurally novel 5-HT3 receptor antagonists as antidepressants (Mahesh et al., 2011).

Inhibition of Parasitic Enzymes

- Research into 5-Aminopyrazole-4-carboxamide derivatives as selective inhibitors for calcium-dependent protein kinase-1 in parasites like Toxoplasma gondii and Cryptosporidium parvum, demonstrates the potential of pyrazole derivatives in treating parasitic infections (Zhang et al., 2014).

Antitumor and Antimicrobial Activities

- The synthesis of substituted pyrazoles using enaminones as building blocks and their evaluation for antitumor and antimicrobial activities highlights the role of pyrazole derivatives in developing new therapeutic agents (Riyadh, 2011).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-ethynyl-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-3-5-4-9-10(2)6(5)7(8)11/h1,4H,2H3,(H2,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPBTBLPZOVXOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C#C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynyl-2-methylpyrazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[4-(4-chloro-1-methylpyrrole-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2880826.png)

![7-(4-bromophenyl)-5-phenyl-N-(thiophen-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2880836.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2880837.png)

![7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2880839.png)

![1-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2880842.png)

![4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B2880843.png)